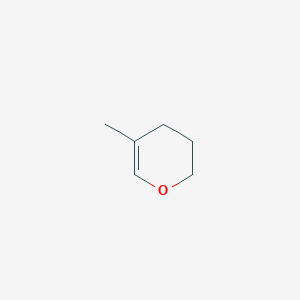

5-Methyl-3,4-dihydro-2H-pyran

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H10O |

|---|---|

Molecular Weight |

98.14 g/mol |

IUPAC Name |

5-methyl-3,4-dihydro-2H-pyran |

InChI |

InChI=1S/C6H10O/c1-6-3-2-4-7-5-6/h5H,2-4H2,1H3 |

InChI Key |

YABCVBKDFGROOE-UHFFFAOYSA-N |

SMILES |

CC1=COCCC1 |

Canonical SMILES |

CC1=COCCC1 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methyl 3,4 Dihydro 2h Pyran and Its Derivatives

Multicomponent Reaction Strategies for Dihydropyran Synthesis

Multicomponent reactions (MCRs), in which three or more starting materials combine in a single synthetic operation to form a product containing the essential parts of all components, are highly valued for their efficiency and atom economy. ajchem-a.comnih.govrsc.org These one-pot protocols have become a cornerstone for the synthesis of heterocyclic compounds like dihydropyrans, offering advantages such as reduced reaction times, simplified procedures, and minimized waste. nih.govopensciencepublications.com

The advancement of MCRs for dihydropyran synthesis is closely linked to the development of novel and efficient catalysts. Heterogeneous catalysts are particularly advantageous as they are often reusable, environmentally benign, and easily separated from the reaction mixture. ajchem-a.comajgreenchem.com

ZrCl₄@Arabic Gum: A notable development is the use of zirconium chloride immobilized on Arabic Gum (ZrCl₄@Arabic Gum) as a heterogeneous, recyclable Lewis acid catalyst. ajchem-a.com This nano-catalyst has proven highly effective in the three-component synthesis of dihydropyran derivatives from the reaction of various aryl aldehydes, malononitrile, and ethyl acetoacetate (B1235776). ajchem-a.comajchem-a.com The catalyst's effectiveness stems from the placement of ZrCl₄ particles on the Arabic gum support, which acts as an activator. ajchem-a.comajchem-a.com One of the key benefits of this system is the ability to recycle the catalyst multiple times without a significant loss in its catalytic activity. ajchem-a.com

Ta-MOF Nanostructures: Tantalum-based metal-organic frameworks (Ta-MOFs) have also emerged as highly capable and reusable nanocatalysts for the synthesis of 1,4-dihydropyran derivatives. nih.govresearchgate.netfrontiersin.org Synthesized under mild conditions using ultrasound irradiation, these nanostructures possess desirable properties such as high thermal stability and a large surface area. nih.govfrontiersin.orgnih.gov The Ta-MOF catalyst demonstrates high efficiency, recyclability, and promotes reactions with shorter completion times. nih.govresearchgate.net Studies have shown the catalyst can be reused for at least six consecutive cycles with only a negligible decrease in efficiency. researchgate.net

| Catalyst | Reactants | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| ZrCl₄@Arabic Gum | Aryl aldehydes, Malononitrile, Ethyl acetoacetate | 50 °C, Solvent-free | High efficiency, short reaction time, simple operation, catalyst recyclability | ajchem-a.com |

| Ta-MOF Nanostructures | Aldehydes, Malononitrile, Dimedone | Solvent-free | High recyclability, shorter reaction time, high efficiency | nih.govresearchgate.net |

A significant trend in green chemistry is the move towards solvent-free reaction conditions. ias.ac.in The synthesis of dihydropyrans using catalysts like ZrCl₄@Arabic Gum is effectively performed without any solvent, which offers numerous benefits. ajchem-a.comajchem-a.com This approach reduces pollution, lowers handling costs, and simplifies the experimental and work-up procedures. opensciencepublications.comias.ac.in Reactions conducted at 50-80 °C under solvent-free conditions proceed smoothly, giving high yields of dihydropyran derivatives in shorter timeframes with enhanced selectivity. opensciencepublications.comajchem-a.com

The mechanism for the multicomponent synthesis of dihydropyran derivatives, particularly in the presence of a Lewis acid catalyst like ZrCl₄@Arabic Gum or Ta-MOF, generally proceeds through a well-established sequence. nih.govajchem-a.comnih.gov The reaction is believed to initiate with a Knoevenagel condensation between the aldehyde and an active methylene (B1212753) compound, such as malononitrile. nih.govfrontiersin.org This is followed by a Michael addition of the second active methylene compound (e.g., ethyl acetoacetate or dimedone) to the intermediate formed in the first step. The final step involves an intramolecular cyclization and subsequent dehydration to yield the stable dihydropyran ring system. ajchem-a.comnih.gov The catalyst plays a crucial role by activating the aldehyde's carbonyl group, thereby facilitating the initial condensation step. nih.gov

Enantioselective Synthesis of Chiral 3,4-Dihydropyran Derivatives

The development of asymmetric methods to produce enantiomerically enriched 3,4-dihydropyran derivatives is of great importance, as these chiral structures are valuable building blocks for bioactive molecules and natural products. acs.org Organocatalysis has emerged as a powerful tool for these transformations, enabling high levels of stereocontrol. au.dk

Chiral small molecules, or organocatalysts, can effectively induce asymmetry in chemical reactions. Secondary amines, N-heterocyclic carbenes, and other Lewis bases have been successfully employed in the synthesis of chiral dihydropyrans. acs.orgau.dknih.gov

N-Heterocyclic Carbenes (NHCs): NHCs have proven to be versatile organocatalysts for a variety of organic transformations, including the synthesis of dihydropyranones. acs.orgdntb.gov.uamdpi.com They function by activating aldehydes through the formation of Breslow-type intermediates. mdpi.comproquest.com This activation strategy enables [4+2] and [3+3] cycloaddition reactions to produce the dihydropyranone skeleton. mdpi.com Cooperative catalysis, combining NHCs with a Lewis acid, can further enhance yield and stereoselectivity. acs.org

Diphenylprolinol Silyl (B83357) Ethers: Chiral diphenylprolinol silyl ethers are highly effective organocatalysts for various asymmetric reactions, including the Michael reaction, which is a key step in many dihydropyran syntheses. au.dkacs.orgnih.gov These catalysts operate through the formation of chiral iminium ions or enamines with α,β-unsaturated aldehydes, which directs the nucleophilic attack to a specific face, thereby controlling the stereochemistry of the newly formed stereocenter. au.dk This approach has been used to synthesize functionalized 3,4-dihydropyrans with excellent enantioselectivities. au.dknih.gov

| Organocatalyst | Reaction Type | Substrates | Key Outcome | Reference |

|---|---|---|---|---|

| N-Heterocyclic Carbenes (NHCs) | [4+2] Annulation | α-bromo-α,β-unsaturated aldehydes, Isatin derivatives | Stereoselective synthesis of spirocyclic oxindole–dihydropyranones | acs.org |

| N-Heterocyclic Carbenes (NHCs) | [4+2] & [3+3] Cycloadditions | Aldehydes, Enolates | Synthesis of various dihydropyran-2-ones | mdpi.comacs.org |

| Diphenylprolinol Silyl Ethers | Domino Michael/Acetalization | α,β-unsaturated aldehydes, 1,3-cycloalkanediones | High yields and excellent enantioselectivities for 3,4-dihydropyrans | au.dk |

| Diphenylprolinol Silyl Ethers | Domino Michael/Enolization/Acetalization | α-acyl β-aryl-substituted acrylonitrile, Aldehydes | Highly enantioselective synthesis of 3,4-trans-dihydropyrans | researchgate.net |

Domino, tandem, or cascade reactions involve at least two consecutive transformations where the subsequent reaction occurs due to the functionality formed in the previous step, all within a single pot. wikipedia.org This strategy is highly efficient for rapidly building molecular complexity from simple starting materials. nih.gov

Michael/Enolization/Acetalization: A powerful domino sequence for synthesizing highly substituted dihydropyrans involves an initial organocatalytic asymmetric Michael addition, followed by enolization and a final acetalization step. au.dkresearchgate.net For example, the reaction between a 1,3-dicarbonyl compound and an α,β-unsaturated aldehyde, catalyzed by a chiral secondary amine like a diphenylprolinol silyl ether, initiates the cascade. au.dk The catalyst forms a chiral iminium ion with the aldehyde, which then undergoes a stereocontrolled Michael addition by the dicarbonyl nucleophile. The resulting intermediate then undergoes a spontaneous intramolecular cyclization (hemiacetalization or acetalization) to furnish the final dihydropyran product, often with high diastereoselectivity and enantioselectivity. au.dkresearchgate.net This sequence efficiently creates multiple stereocenters in a single, controlled operation.

Cycloaddition Reactions in Dihydropyran Construction (e.g., Hetero-Diels-Alder)

Cycloaddition reactions are powerful tools for the formation of cyclic compounds, and the Hetero-Diels-Alder reaction is particularly prominent in the synthesis of dihydropyran rings. pageplace.de This reaction involves a [4+2] cycloaddition between a conjugated diene and a dienophile, where one or more carbon atoms are replaced by heteroatoms. pageplace.de In the context of dihydropyran synthesis, an α,β-unsaturated carbonyl compound (a heterodiene) reacts with an electron-rich alkene (a dienophile), such as a vinyl ether, to form the dihydropyran ring. pageplace.de

The reactivity in these cycloadditions is governed by the electronic properties of the reactants. Normal electron-demand Diels-Alder reactions involve an electron-rich diene and an electron-poor dienophile. pageplace.de Conversely, the synthesis of dihydropyrans often proceeds via an inverse-electron-demand Hetero-Diels-Alder reaction, where the heterodiene is electron-deficient and the dienophile is electron-rich. pageplace.de For instance, α,β-unsaturated ketones and esters can serve as effective heterodienes, reacting with enol ethers to yield dihydropyran structures. organic-chemistry.org

The reaction can be catalyzed by Lewis acids, which coordinate to the carbonyl oxygen of the heterodiene, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction. rsc.org This approach provides a versatile route to variously substituted dihydropyrans, with control over regioselectivity and stereoselectivity often being achievable. rsc.orgacs.org For example, cycloadditions of 3-aryl-2-benzoyl-2-propenenitriles with N-vinyl-2-oxazolidinone proceed in a regio- and diastereoselective manner to yield functionalized 3,4-dihydro-2H-pyrans. rsc.org

Targeted Synthesis of Functionalized 5-Methyl-3,4-dihydro-2H-pyran Derivatives

The synthesis of dihydropyrans bearing a carbonyl group at the β-position (relative to the ring oxygen) can be achieved through various synthetic strategies. One notable method involves the addition of nucleophiles to α,β-unsaturated lactones derived from a Hetero-Diels-Alder reaction. nih.gov Specifically, the reaction of Brassard's diene with an aldehyde yields an unsaturated lactone, which can then be treated with diverse nucleophiles to produce 2,3-dihydro-4H-pyran-4-ones in a one-step process. nih.gov This approach is efficient and general for accessing this class of compounds.

Another powerful strategy is the use of N-Heterocyclic Carbenes (NHCs) as organocatalysts. NHCs can mediate the [3+3] cyclization of α,β-unsaturated aldehydes with 1,3-dicarbonyl compounds to form trisubstituted dihydropyranones. This reaction proceeds through the formation of an unsaturated acylazolium intermediate from a homoenolate.

A specific process for the preparation of methyl this compound-5-carboxylate has been developed, highlighting a targeted synthetic route to this derivative. google.com The synthesis involves a multi-step sequence starting from readily available materials. google.com

The key steps are:

Alkylation : 1-Bromo-3-chloropropane is alkylated with methyl acetoacetate in an alcoholic solvent. This step forms a haloketone intermediate. google.com

O-Alkylation and Cyclization : The resulting haloketone undergoes an intramolecular O-alkylation reaction in the presence of sodium methoxide. This base facilitates the cyclization to form the desired 3,4-dihydro-2H-pyran ring, yielding the crude product. google.com

Purification : The crude methyl this compound-5-carboxylate is then purified by fractional distillation to obtain the final product. google.com

This method offers an improved and efficient pathway for producing this specific dihydropyran derivative, which can serve as an intermediate in the synthesis of other compounds, such as 6-chlorohexanone. google.com

The key synthetic transformation involves the construction of the dihydropyran bridge through the dehydration of a six-membered hemiacetal ring. acs.org The resulting DpNA monomer, containing the 5-methyluridine (B1664183) base, can then be incorporated into oligonucleotides. These modified oligonucleotides exhibit enhanced properties, including high binding affinity towards single-stranded RNA (ssRNA) and increased resistance to nuclease degradation compared to natural oligonucleotides. acs.orgacs.org The enol ether moiety within the dihydropyran bridge also presents a reactive site for further chemical modifications. acs.org

Table 1: Synthetic Route Summary for DpNA from 5-Methyluridine

| Step | Starting Material | Key Reagents/Conditions | Product |

| 1-9 | 5-Methyluridine | Multiple steps | Six-membered hemiacetal precursor |

| 10 | Hemiacetal precursor | Dehydration | DpNA monomer |

The synthetic sequence is as follows:

Ketalization/Esterification : α-Ketoglutaric acid is treated with trimethyl orthoformate and methanol (B129727) in the presence of sulfuric acid to form dimethyl 2,2-dimethoxypentanedioate. arkat-usa.org

Reduction : The resulting diester is reduced using lithium aluminum hydride (LiAlH₄) to yield the corresponding diol. arkat-usa.org

Cyclization : The diol is treated to form a dianion, which then undergoes mesylation to close the pyran ring, forming a tetrahydropyran (B127337) derivative. arkat-usa.org

Hydrolysis : The final step is an acidic hydrolysis of the ketal protecting group to furnish the target ketone, dihydro-2H-pyran-3(4H)-one, in nearly quantitative yield. arkat-usa.org

Table 2: Four-Step Synthesis of Dihydro-2H-pyran-3(4H)-one

| Step | Description | Starting Material | Key Reagents | Yield |

| 1 | Ketalization & Esterification | α-Ketoglutaric acid | Trimethyl orthoformate, MeOH, H₂SO₄ | Not specified |

| 2 | Reduction | Dimethyl 2,2-dimethoxypentanedioate | LiAlH₄ | 74% |

| 3 | Cyclization | Diol intermediate | Mesylation | 47% |

| 4 | Hydrolysis | Tetrahydropyran derivative | Trifluoroacetic acid | 99% |

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step. A protocol has been developed for the synthesis of structurally diverse 3,4-dihydro-2H-pyrans via a four-component reaction. nih.govacs.org This reaction brings together an aromatic aldehyde, a cyclic 1,3-diketone (such as dimedone), an arylamine, and dimethyl acetylenedicarboxylate (B1228247) (DMAD). nih.govacs.orgsigmaaldrich.com

The key mechanistic step is believed to be the Michael addition of an enamino ester, formed in situ from the reaction of the arylamine and DMAD, to an arylidine cyclic 1,3-diketone. nih.govacs.org The subsequent cyclization and dehydration steps lead to the formation of the dihydropyran ring. acs.org A notable feature of this reaction is that one of the carbonyl groups from the cyclic diketone participates in the cyclization to form the oxygen-containing six-membered ring. acs.org The structures of the resulting dihydropyran products have been confirmed by various spectroscopic methods and single-crystal X-ray diffraction. acs.org This methodology allows for the efficient construction of a library of substituted dihydropyrans from simple starting materials. nih.gov

Chemical Reactivity and Transformation of 5 Methyl 3,4 Dihydro 2h Pyran and Analogues

Nucleophilic Reactivity of the Dihydropyran Ring

The dihydropyran ring, particularly when substituted with electron-withdrawing groups, is susceptible to attack by various nucleophiles. Carbonyl-substituted dihydropyrans, for instance, possess two primary electrophilic centers: the C-6 position of the pyran ring and the carbonyl carbon atom. chadsprep.comyoutube.com This dual reactivity allows for either 1,4-conjugate addition or 1,2-addition, leading to a diverse array of products. chadsprep.com The susceptibility of the dihydropyran ring to nucleophilic attack makes these compounds useful building blocks for synthesizing a wide range of heterocyclic and carbocyclic systems. youtube.comresearchgate.net

Dihydropyran analogues readily react with a variety of carbon-based nucleophiles. For example, 5-acyl-3,4-dihydro-2H-pyrans react with C-nucleophiles such as CH-acids and carbanionic reagents. chadsprep.com The reaction of β-difluoroacetyldihydropyran with the enolate of a 1,3-dicarbonyl compound results in a Michael adduct. chadsprep.com Similarly, treatment of 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethan-1-one with 1,3-bis(trimethylsilyl) ethers in the presence of TiCl₄ initiates a cascade process involving conjugate addition, pyran ring opening, intramolecular nucleophilic addition, and dehydration. chadsprep.com

Organometallic reagents also feature prominently in the functionalization of these systems. While phenyl- and methylmagnesium bromides can react with 5-acyl dihydropyrans to yield acyclic products, benzylmagnesium bromide can lead to 1,4-addition products. chadsprep.com In some cases, organometallic reagents like butyllithium can promote a retro-Michael reaction, leading to the opening of the pyran ring. youtube.com

The interaction of dihydropyrans and their analogues with nitrogen nucleophiles is a significant class of transformations. The course of the reaction is often dependent on the nature of the N-nucleophile used. wikipedia.orgnih.gov For instance, the reaction of substituted 2H-furo[3,2-b]pyran-2-ones, which contain a dihydropyran core, with active aliphatic amines typically leads to the formation of enamines. wikipedia.orgnih.gov However, aromatic amines may lack sufficient nucleophilicity to engage in this condensation. wikipedia.org

When dinucleophiles such as hydrazine and its derivatives are employed, the reaction often proceeds beyond simple condensation. wikipedia.org The reactions of 5-formyl- and 5-acyl-3,4-dihydro-2H-pyrans with hydrazine, alkyl- and arylhydrazines, or carbohydrazides usually result in the formation of pyrazole derivatives. chadsprep.com In the case of the furo[3,2-b]pyran-2-one system, interaction with hydrazines does not stop at the enehydrazine stage but undergoes subsequent recyclization, involving the opening of the furan ring, to form pyrazolones. wikipedia.orgnih.gov This pathway highlights the utility of dihydropyran systems in constructing new heterocyclic scaffolds. wikipedia.org

Regioselectivity, the preference for reaction at one position over another, is a critical consideration in the nucleophilic addition to dihydropyran analogues. wikipedia.org In 5-acyl-3,4-dihydro-2H-pyrans, the presence of two non-equivalent electrophilic centers allows for a nucleophilic attack at either the C-6 atom (1,4-addition) or the carbonyl carbon (1,2-addition). chadsprep.com The outcome of the reaction can be influenced by the nature of the nucleophile and the reaction conditions.

Stereoselectivity, which pertains to the preferential formation of one stereoisomer over another, is also a key aspect of these reactions. libretexts.org For example, highly substituted 1,2-dihydropyridines, which are analogous to dihydropyrans, can undergo nucleophilic addition with high diastereoselectivity. researchgate.net Efficient and diastereoselective synthetic approaches have been developed for functionalized 3,4-dihydro-2H-pyran-4-carboxamides. wikipedia.org The stereochemical outcome of additions to the dihydropyran ring can be controlled, leading to specific isomers, which is crucial in the synthesis of complex molecules like macrocyclic antibiotics and C-glycosides. wikipedia.org

Electrophilic Reactivity and Functionalization

The double bond in the dihydropyran ring is electron-rich due to the adjacent oxygen atom, making it susceptible to attack by electrophiles. This reactivity is the basis for several important functionalization reactions.

Classic electrophilic additions include halogenation and hydrohalogenation. 3,4-Dihydro-2H-pyran reacts with chlorine and bromine to yield the corresponding 2,3-dichloro- and 2,3-dibromotetrahydropyrans. Similarly, hydrochloric and hydrobromic acids add across the double bond to form 2-halotetrahydropyrans. The addition of tert-butyl hypohalites to 3,4-dihydro-2H-pyran and its derivatives in hydroxylic solvents has also been studied. acs.org

Hydroboration is another key electrophilic addition reaction. The reaction of Δ²-dihydropyran with borane, followed by oxidation with alkaline hydrogen peroxide, yields 3-hydroxytetrahydropyran as the sole alcohol product in high yield. acs.org This demonstrates the high regioselectivity of the reaction, with the boron atom adding to the C-3 position. This anti-Markovnikov addition provides a route to alcohols that are complementary to those formed by acid-catalyzed hydration. wikipedia.orgacs.org

The dihydropyran double bond can also react with carbenes. For instance, 2-methyl-5,6-dihydro-2H-pyran undergoes a Simmons-Smith reaction, where a carbene generated from methylene (B1212753) iodide and a Zn-Cu couple adds to the double bond to form a cycloadduct, 2-methyl-3-oxabicyclo-[4.1.0]heptane, among other products. osti.gov

Acid-Catalyzed Transformations and Rearrangements

Dihydropyrans undergo several important transformations under acidic conditions. The most prominent of these is the acid-catalyzed addition of alcohols to the double bond of 3,4-dihydro-2H-pyran. This reaction proceeds via protonation of the double bond to form a resonance-stabilized oxocarbenium ion intermediate. chadsprep.comyoutube.com Nucleophilic attack by an alcohol on this intermediate leads to the formation of a tetrahydropyranyl (THP) ether. This reaction is widely used in organic synthesis to protect hydroxyl groups, as THP ethers are stable to a variety of non-acidic reagents but can be easily cleaved by dilute acid to regenerate the alcohol. wikipedia.org

The cleavage of THP ethers is the reverse of their formation and represents a key acid-catalyzed hydrolysis reaction. wikipedia.org The mechanism involves protonation of the ether oxygen, followed by elimination of the alcohol to reform the stable oxocarbenium ion, which is then trapped by water. youtube.comlibretexts.org

The dihydropyran ring system itself can be synthesized through acid-catalyzed reactions. A major industrial method involves the dehydration of tetrahydrofurfuryl alcohol over alumina at high temperatures, which constitutes a ring-expansion rearrangement. wikipedia.org Furthermore, acid-catalyzed condensation reactions are also known, such as the reaction between 3,4-dihydro-2H-pyran-5-carbaldehyde and N-substituted pyrazole-5-amines. researchgate.net

Thermal Decomposition Pathways and Mechanistic Investigations of Methyl-Substituted Dihydropyrans

The thermal decomposition of dihydropyrans has been the subject of both experimental and computational studies. The gas-phase pyrolysis of 3,6-dihydro-2H-pyran, an isomer of the title compound, yields formaldehyde and buta-1,3-diene quantitatively. acs.org This reaction is a homogeneous, kinetically first-order, and likely unimolecular process. acs.org

Computational studies using density functional theory (DFT) on 3,6-dihydro-2H-pyran and its methyl-substituted analogues (4-methyl- and 2,6-dimethyl-) have elucidated the reaction mechanism. The decomposition proceeds through a concerted mechanism involving a six-membered cyclic transition state. These investigations have provided detailed kinetic and thermodynamic parameters for the thermolysis process.

Research has shown that the presence of methyl substituents on the dihydropyran ring influences the activation energy of the decomposition. Methyl groups at the 2, 4, and 6 positions have been found to decrease the activation free energy (ΔG≠) of the molecules, thereby favoring thermal decomposition. For instance, at 600 K, the calculated ΔG≠ for the decomposition of 3,6-dihydro-2H-pyran (DHP) is 196 kJ·mol⁻¹, while for 4-methyl-3,6-dihydro-2H-pyran (MDHP) it is 190 kJ·mol⁻¹, and for 2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP) it is 183 kJ·mol⁻¹. This indicates that substituents at the 2 and 6 positions have a more significant effect on lowering the activation barrier than a substituent at the 4 position.

| Compound | Activation Free Energy (ΔG≠, kJ·mol−1) | Activation Enthalpy (ΔH≠, kJ·mol−1) | Activation Entropy (ΔS≠, J·mol−1·K−1) | Activation Energy (Ea, kJ·mol−1) |

|---|---|---|---|---|

| 3,6-dihydro-2H-pyran (DHP) | 196 | 214 | 30.7 | 219 |

| 4-methyl-3,6-dihydro-2H-pyran (MDHP) | 190 | 208 | 29.9 | 213 |

| 2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP) | 183 | 202 | 31.4 | 207 |

Kinetic and Thermodynamic Parameters of Thermal Decomposition

The thermal decomposition of dihydropyran compounds proceeds through a concerted mechanism involving a 6-member cyclic transition state. researchgate.net Computational studies, utilizing the PBE0/6-311+G(d,p) level of theory, have been conducted to determine the kinetic and thermodynamic parameters for the decomposition of several dihydropyran analogues within a temperature range of 584 to 633 K. researchgate.netmdpi.com The process is a homogeneous, unimolecular reaction that is kinetically of the first order. rsc.org

The decomposition of 3,6-dihydro-2H-pyran (DHP) and its methylated derivatives, 4-methyl-3,6-dihydro-2H-pyran (MDHP) and 2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP), has been examined. mdpi.com The key thermodynamic and kinetic parameters, including activation energy (Ea), activation enthalpy (ΔH‡), activation entropy (ΔS‡), and activation free energy (ΔG‡), have been calculated and are presented in the table below. mdpi.com These reactions exhibit high absolute synchronicity, though there are notable differences in the extent of their bond evolution. researchgate.netdntb.gov.ua

Table 1: Calculated Thermodynamic and Kinetic Parameters for Thermal Decomposition at 600 K

| Compound | Ea (kJ·mol⁻¹) | ΔH‡ (kJ·mol⁻¹) | ΔS‡ (J·mol⁻¹·K⁻¹) | ΔG‡ (kJ·mol⁻¹) |

|---|---|---|---|---|

| 3,6-dihydro-2H-pyran (DHP) | 211 | 206 | 17 | 196 |

| 4-methyl-3,6-dihydro-2H-pyran (MDHP) | 208 | 203 | 22 | 190 |

Influence of Methyl Substituents on Activation Energy

The presence and position of methyl substituents on the dihydropyran ring significantly influence the activation energy of thermal decomposition. researchgate.netmdpi.com Computational studies reveal that methyl groups at positions 2, 4, and 6 decrease the activation free energy (ΔG‡) of the molecules. researchgate.netmdpi.com This stabilizing effect is attributed to a decrease in the electron density of certain carbon atoms within the pyran ring of the transition state. mdpi.com

The lowest activation energy is observed in the decomposition of 2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP), indicating that substituent groups favor the thermal decomposition process. mdpi.com Specifically, each methyl group contributes to a reduction in the activation free energy by at least 6 kJ·mol⁻¹. mdpi.com The values for DHP, MDHP, and DMDHP are 196, 190, and 183 kJ·mol⁻¹, respectively. mdpi.com Further calculations indicate that the key positions for promoting thermal decomposition are 2, 6, and 4, in that order of effectiveness. mdpi.com A methyl group at position 2 (2-methyl-3,6-dihydro-2H-pyran) results in a ΔG‡ of 182 kJ·mol⁻¹, while a substituent at position 6 (6-methyl-3,6-dihydro-2H-pyran) gives a ΔG‡ of 184 kJ·mol⁻¹. mdpi.com This suggests that position 2 on the ring is a key site in the stabilization of the activated complex. mdpi.com

Table 2: Activation Energy of Dihydro-2H-pyran Compounds

| Compound | Temperature Range (°C) | Ea (kJ·mol⁻¹) |

|---|---|---|

| 3,4-dihydro-2H-pyran | 316–389 | 219.4 |

| 6-methyl-3,4-dihydro-2H-pyran | 330–370 | 214.2 |

| 4-methyl-3,6-dihydro-2H-pyran | 311–361 | 209.5 |

| 3,6-dihydro-2H-pyran | 329–374 | 208.1 rsc.org |

| 2-ethoxy-3,4-dihydro-2H-pyran | 288–355 | 202.1 |

| cis-2-methoxy-4-methyl-3,4-dihydro-2H-pyran | 287–345 | 196.0 |

Autocatalytic Hydration Mechanisms (e.g., Dihydropyran to 1,5-Pentanediol Precursors)

Dihydropyran (DHP) can undergo autocatalytic hydration to form 2-hydroxytetrahydropyran (2-HY-THP), a precursor to 1,5-pentanediol. fao.orgacs.orgacs.org This reaction is catalyzed by carboxylic acids that are formed in situ in both batch and continuous flow reactors. fao.orgacs.orgacs.org The presence of these carboxylic acids, likely in the form of 5-hydroxy-valeric acid, is confirmed by NMR, GC–MS, and pH analysis. fao.orgacs.org These acids are generated at temperatures as low as 25 °C, which increases the acidity of the solution and thus autocatalyzes the DHP hydration. fao.orgacs.org

At temperatures up to 100 °C, 1,5-pentanediol precursors, including 2-HY-THP and C10 dimers, are produced from DHP with yields of approximately 98%. fao.orgacs.org However, at higher temperatures (≥140 °C), byproducts such as acidic solid coke and a different C10 dimer are formed. fao.orgacs.org This latter dimer is likely created through an aldol condensation-cyclodehydration of 5-hydroxyvaleraldehyde, the ring-opened tautomer of 2-HY-THP. fao.orgacs.org The acidic byproducts themselves catalyze the hydration reaction, with hydration rates increasing over time in continuous reactors. fao.orgacs.orgacs.org The solid coke formed at elevated temperatures can increase DHP hydration rates by up to 28 times. fao.orgacs.org

Oxidative and Reductive Transformations (e.g., Bromination of Thiopyran Derivatives)

Analogues of 5-methyl-3,4-dihydro-2H-pyran, such as thiopyran derivatives, undergo various oxidative and reductive transformations. The bromination of 3,4-dihydro-2H-thiopyran derivatives can result in either bromo-substituted 3,4-dihydro-2H-thiopyrans or 4H-thiopyrans, with the outcome dependent on the specific reaction conditions and the structure of the initial heterocycle. osi.lvresearchgate.net For instance, the bromination of 6-methyl-4-methoxy-2H-thiopyran-2-one has been studied under both ionic and radical conditions, yielding 6-bromomethyl and 6-dibromomethyl derivatives, respectively. nih.gov These brominated products can be further hydrolyzed to the corresponding 6-hydroxymethyl and 6-formyl derivatives. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for 5 Methyl 3,4 Dihydro 2h Pyran Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including derivatives of 5-methyl-3,4-dihydro-2H-pyran. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms. researchgate.netethernet.edu.et

¹H NMR Spectroscopy: The proton NMR spectrum of a this compound derivative will exhibit characteristic signals corresponding to the protons in different parts of the molecule. For instance, in 3,4-dihydro-2H-pyran, the protons on the dihydropyran ring typically show multiplets at approximately 1.90 ppm, 2.27 ppm, and 4.13 ppm, which correspond to the -CH₂-CH₂-CH₂-O- backbone. tandfonline.com The presence of a methyl group at the 5-position would introduce a new signal, typically a singlet or a doublet depending on the substitution pattern, in the upfield region of the spectrum. The chemical shifts and coupling patterns of the olefinic protons are particularly diagnostic for the substitution on the double bond.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 3,4-dihydro-2H-pyran, signals for the three secondary carbons are observed at 17.7, 20.7, and 68.1 ppm. tandfonline.com The introduction of a methyl group at the 5-position would result in an additional signal for the methyl carbon, with its chemical shift influenced by the electronic environment. The chemical shifts of the sp² hybridized carbons of the double bond are also key indicators of the substitution pattern.

Below is a table summarizing typical ¹H and ¹³C NMR chemical shifts for the parent 3,4-dihydro-2H-pyran structure.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2-H | - | 68.1 |

| C3-H | ~1.90 | 17.7 |

| C4-H | ~2.27 | 20.7 |

| C5-H | - | - |

| C6-H | ~4.13 | - |

Note: Chemical shifts are approximate and can vary based on the solvent and substituents.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. nih.govcopbela.orgbellevuecollege.edu In the context of this compound derivatives, FT-IR is used to confirm the presence of key structural features.

The IR spectrum of a this compound derivative will display characteristic absorption bands. The C-O-C stretching vibration of the ether linkage within the dihydropyran ring typically appears in the region of 1250-1020 cm⁻¹. copbela.org The C=C stretching vibration of the double bond is expected in the 1680-1640 cm⁻¹ range. libretexts.org The presence of a methyl group will be indicated by C-H stretching and bending vibrations. Specifically, sp³ C-H stretching vibrations are observed between 3000 and 2850 cm⁻¹. libretexts.org

If the derivative contains other functional groups, such as a carbonyl group (C=O) from an ester or ketone, a strong absorption band will be present in the region of 1700-1640 cm⁻¹. copbela.org The exact position of this band can provide further information about the nature of the carbonyl group.

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |

| C-O-C (ether) | 1250-1020 | Strong |

| C=C (alkene) | 1680-1640 | Medium |

| sp³ C-H (stretch) | 3000-2850 | Strong |

| C=O (carbonyl) | 1700-1640 | Strong |

Mass Spectrometry (MS) and High-Resolution Mass Spectroscopy (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. nist.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the molecule.

In the mass spectrum of a this compound derivative, the molecular ion peak (M⁺) will be observed, confirming the molecular weight of the compound. The fragmentation pattern is often characteristic of the dihydropyran ring structure. For example, the mass spectrum of 6-methyl-5,6-dihydro-2H-pyran-2-one shows a distinct fragmentation pattern that can be used for its identification. researchgate.net The analysis of these fragments can help to deduce the positions of substituents on the dihydropyran ring.

HRMS is particularly valuable for confirming the identity of novel derivatives by providing an exact mass that corresponds to a unique molecular formula. This is crucial for distinguishing between isomers and for ensuring the purity of the synthesized compound.

Electronic Absorption Spectroscopy in UV and Visible Regions

Electronic absorption spectroscopy, which measures the absorption of ultraviolet (UV) and visible light by a molecule, can provide information about the electronic transitions within the compound. The absorption bands in the UV-Vis spectrum are related to the promotion of electrons from lower energy molecular orbitals to higher energy ones.

For dihydropyran derivatives, the presence of the C=C double bond results in a π → π* electronic transition, which typically occurs in the UV region. The exact wavelength of maximum absorption (λ_max) can be influenced by the substitution pattern on the dihydropyran ring. For instance, theoretical studies on dihydropyrene/cyclophanediene systems, which contain related structural motifs, have shown that the absorption spectra can be simulated and assigned using computational methods like time-dependent density functional theory (TD-DFT). nih.gov Such studies help in understanding the electronic structure and optical properties of these compounds.

Thermal Analysis Techniques (e.g., TG, DSC) for Catalyst Characterization

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are primarily used to characterize the catalysts employed in the synthesis of this compound derivatives. libretexts.orgtainstruments.com These methods provide information about the thermal stability, decomposition behavior, and phase transitions of the catalytic materials. researchgate.netscirp.org

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. libretexts.org It can be used to determine the temperature at which a catalyst begins to decompose, which is crucial for understanding its operational limits. TGA can also be used to quantify the amount of volatile components, such as water or organic ligands, present in the catalyst.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. nih.gov This technique can identify phase transitions, such as melting or crystallization, and can also be used to study the kinetics of catalytic reactions. nih.gov For example, DSC can be employed to screen the activity of different catalysts for a particular reaction by measuring the heat evolved during the process. nih.gov

X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS) for Solid-State Characterization

X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS) are powerful techniques for the solid-state characterization of heterogeneous catalysts used in the synthesis of dihydropyran derivatives. numberanalytics.comresearchgate.net

X-ray Diffraction (XRD): XRD is used to determine the crystalline structure of a material. malvernpanalytical.commalvernpanalytical.comresearchgate.net For a solid catalyst, XRD can identify the different crystalline phases present, determine the average crystallite size, and provide information about the lattice parameters. researchgate.net This is essential for understanding the structure-activity relationship of the catalyst. For example, XRD patterns can reveal changes in the catalyst structure during the reaction, providing insights into deactivation mechanisms. numberanalytics.com

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface of a material. researchgate.netmdpi.com This is particularly important for supported catalysts, where the active species are dispersed on a support material. XPS can be used to determine the oxidation states of the metal components in the catalyst and to study the interaction between the active phase and the support. mdpi.comcardiff.ac.uk This information is critical for understanding the catalytic performance.

Synthetic Applications and Utility of Dihydropyran Scaffolds As Building Blocks

Role in the Synthesis of Natural Products and Bioactive Molecules

The 3,4-dihydro-2H-pyran motif is a common structural element found in a multitude of natural products and pharmacologically active compounds. nih.govmdpi.comnih.gov Its presence is crucial for the biological activity of these molecules, which include antiviral agents, antibiotics, and anticancer therapeutics. nih.govresearchgate.net Synthetic strategies often target the construction of this ring system as a key step in the total synthesis of such molecules. rsc.orgresearchgate.net

The versatility of the dihydropyran scaffold allows for the synthesis of diverse bioactive compounds. For instance, pyran derivatives have been investigated for their potential in treating Alzheimer's disease, with some showing inhibitory activity against acetylcholinesterase. nih.gov The pyran nucleus is also found in various drugs with a range of pharmacological activities. nih.gov Multicomponent reactions are frequently employed to efficiently generate libraries of dihydropyran derivatives for biological screening. researchgate.net

Table 1: Examples of Bioactive Scaffolds Incorporating the Pyran Ring

| Scaffold Type | Biological Relevance |

| Coumarins | Anti-inflammatory, Anticoagulant |

| Xanthones | Antioxidant, Anticancer |

| Benzopyrans | Various pharmacological activities |

| Chromenes | Antimicrobial, Antiviral |

This table illustrates the broad importance of the pyran core structure in medicinal chemistry.

Precursor to Carbohydrate Analogues and Glycomimetics

The structural similarity of the dihydropyran ring to the pyranose form of sugars makes it an excellent precursor for the synthesis of carbohydrate analogues and glycomimetics. These synthetic molecules mimic the structure of natural carbohydrates and can be used to study, inhibit, or modulate carbohydrate-mediated biological processes. The double bond in the dihydropyran ring offers a functional handle for introducing various substituents with stereochemical control, allowing for the creation of diverse sugar mimics. The protection of hydroxyl groups in carbohydrate chemistry is a critical step, and dihydropyran derivatives are sometimes used for this purpose, such as in the protection of the 6-hydroxyl of methyl α-D-glucopyranoside. sigmaaldrich.com

Intermediate in the Preparation of Complex Heterocyclic Systems (e.g., Pyrans, Pyridines, Fused Heterocycles)

5-Acyl and 5-formyl derivatives of 3,4-dihydro-2H-pyran are particularly valuable intermediates due to the presence of two non-equivalent electrophilic centers, which allows for selective reactions with nucleophiles. researchgate.net This reactivity makes them key building blocks for a variety of more complex carbocyclic and heterocyclic compounds. researchgate.net

Pyrans: Dihydropyrans can be transformed into fully aromatic pyrans through various synthetic manipulations, often involving oxidation or elimination reactions. organic-chemistry.org

Pyridines: The dihydropyran ring can be converted into a pyridine ring. For example, carbonyl-substituted dihydropyrans can react with ammonia and a 1,3-dicarbonyl compound, leading to a ring-opening and subsequent cyclodehydration to form pyridine derivatives. researchgate.net Similarly, 3,4-dihydro-2(1H)-pyridones, which are structurally related to dihydropyrans, are known precursors for pyridines. mdpi.com

Fused Heterocycles: The reactivity of the dihydropyran ring lends itself to the construction of fused heterocyclic systems. For instance, tandem reactions like the Stille-oxa-electrocyclization can be used to synthesize highly substituted bicyclic 2H-pyrans. mdpi.com Furthermore, reactions of functionalized dihydropyrans can lead to the formation of fused systems like pyrano[3,2-c]quinolones, which are present in certain alkaloids. mdpi.comnih.gov

Application as a Protecting Group in Multi-Step Organic Synthesis (e.g., for Triols)

3,4-Dihydro-2H-pyran is widely recognized for its role in forming the tetrahydropyranyl (THP) ether, a common protecting group for alcohols. sigmaaldrich.comresearchgate.net This protecting group is favored due to its ease of introduction under mild acidic conditions, its stability across a wide range of non-acidic reaction conditions (including reactions with organometallics and hydrides), and its straightforward removal with dilute acid. sigmaaldrich.comresearchgate.net

A specialized application involves the use of functionalized dihydropyrans for the protection of polyols. For example, 6-benzoyl-3,4-dihydro-2H-pyran has been specifically designed to protect 1,2,3-triols, such as glycerol, and even hexols like mannitol. rsc.orgsemanticscholar.org This reagent combines the protecting capability of the dihydropyran with a carbonyl group, allowing for the formation of rigid spiroketal structures. semanticscholar.org This strategy is valuable in the synthesis of highly functionalized, polyhydroxylated natural products. semanticscholar.org

Table 2: Reaction Conditions for Triol Protection with 6-Benzoyl-3,4-dihydro-2H-pyran

| Triol | Conditions | Product Type | Yield |

| Glycerol | Camphorsulfonic acid, Trimethylorthoformate, Methanol (B129727) | Spiro-[5-phenyl-3,6,8-trioxabicyclo[3.2.1]octane-4,2'-tetrahydropyran] | 42% |

| D-Mannitol | Camphorsulfonic acid, Trimethylorthoformate, Methanol | Bis-protected product | 39% |

| Erythritol | Camphorsulfonic acid, Trimethylorthoformate, Methanol | Protected product | 68% |

Data compiled from studies on triol protection. semanticscholar.org The yields demonstrate the utility of this specialized dihydropyran derivative.

Development of Chiral Building Blocks from Dihydropyran Cycloadducts

The synthesis of single-enantiomer drugs has driven a high demand for chiral intermediates, often referred to as chiral building blocks. nih.govnih.gov Dihydropyran derivatives are excellent platforms for developing such building blocks due to the potential for stereoselective reactions, such as hetero-Diels-Alder reactions, to create multiple stereocenters. organic-chemistry.org

The resulting cycloadducts can be enantiomerically pure and serve as versatile starting materials for the synthesis of complex chiral molecules. nih.gov For example, enantiomeric forms of (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol are potential chiral building blocks for the stereoselective synthesis of natural terpenes. mdpi.com The development of catalytic asymmetric methods to synthesize chiral dihydropyrans continues to be an active area of research, facilitating the production of complex chiral drug candidates. nih.govnih.gov These chiral synthons are crucial in drug discovery and development, where specific stereoisomers often exhibit desired therapeutic effects while others may be inactive or cause adverse effects. nih.gov

Q & A

Q. Tables for Key Data

Table 1 : Thermodynamic Properties of this compound

| Property | Value (NIST) | Value (Computational) |

|---|---|---|

| ΔfH° (gas) | -198.7 kJ/mol | -210 kJ/mol |

| ΔfH° (liquid) | -238.1 kJ/mol | -245 kJ/mol |

| Critical Temperature (T) | 569 K | 560 K |

Table 2 : Reaction Yields in Diastereoselective Synthesis

| Catalyst | Substrate | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|

| L3 | 3,5-Dimethylhex-5-en-1-ol | 72 | 85:15 |

| L3 | cis-Cinnamaldehyde | 68 | 80:20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.